6-Methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine
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Overview
Description
6-Methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of drugs targeting infectious diseases such as tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine typically involves the use of 2-aminopyridines and acetophenones as starting materials. A CuI-catalyzed aerobic oxidative synthesis is one of the common methods used, which is compatible with a broad range of functional groups . The reaction conditions often include the use of unsaturated ketones as substrates, and the process proceeds through a catalytic Ortoleva-King reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and ligand-free Pd(OAc)2-catalyzed three-component reactions are also explored for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
6-Methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of Mycobacterium tuberculosis by targeting essential enzymes and disrupting critical metabolic pathways . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-TB activity.
Uniqueness
6-Methyl-2-[3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine stands out due to its unique combination of functional groups, which contribute to its diverse chemical reactivity and potent biological activities. Its ability to target multidrug-resistant and extensively drug-resistant strains of tuberculosis makes it a valuable compound in medicinal research .
Properties
Molecular Formula |
C18H19N3O3S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-[3-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C18H19N3O3S/c1-14-5-6-18-19-17(13-20(18)12-14)15-3-2-4-16(11-15)25(22,23)21-7-9-24-10-8-21/h2-6,11-13H,7-10H2,1H3 |
InChI Key |
IOJKRBRURJGAOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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